molecular formula C7H5NO3 B566993 furo[3,2-c]pyridine-4,6(5H,7H)-dione CAS No. 1207176-26-8

furo[3,2-c]pyridine-4,6(5H,7H)-dione

Cat. No.: B566993
CAS No.: 1207176-26-8
M. Wt: 151.121
InChI Key: IZUBYOJWTPLBSX-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[3,2-c]pyridine-4,6(5H,7H)-dione typically involves multi-step reactions. One common method includes the use of an Rhodium-catalyzed tandem reaction, which constructs the furo[3,2-c]pyridine core through a series of cyclization and annulation steps . The reaction conditions often require specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Furo[3,2-c]pyridine-4,6(5H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Furo[3,2-c]pyridine-4,6(5H,7H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furo[3,2-c]pyridine-4,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: Furo[3,2-c]pyridine-4,6(5H,7H)-dione is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and stability .

Biological Activity

Furo[3,2-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a fused ring system that includes a pyridine and a furan moiety. This unique structure contributes to its reactivity and biological activity. The compound is often synthesized as a precursor for various derivatives that may exhibit enhanced biological effects.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit tubulin polymerization by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics essential for cell division.

  • Case Study : A study reported that a derivative of this compound demonstrated significant cytotoxicity against KYSE70 and KYSE150 cancer cell lines with an IC50 value of 0.655 µg/mL after 24 hours of treatment. The compound exhibited a remarkable 99% inhibition of cell growth at a concentration of 20 µg/mL after 48 hours .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains.

  • Table 1: Antimicrobial Activity of this compound Derivatives
CompoundGram-positive ActivityGram-negative ActivityFungal Activity
Derivative AHigh (S)Intermediate (I)Low (L)
Derivative BIntermediate (I)High (S)Intermediate (I)
Derivative CLow (L)Low (L)High (S)

Legend : S = Standard drug; H = High activity; I = Intermediate activity; L = Low activity .

The mechanism underlying the biological activities of this compound involves several pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in critical cellular processes.
  • Protein Interaction : It interacts with proteins such as tubulin and potentially others involved in cancer cell proliferation and survival.
  • De Novo Pyrimidine Biosynthesis Inhibition : Some derivatives have been shown to enhance cellular responses to interferons by inhibiting de novo pyrimidine biosynthesis .

Synthesis and Derivatives

The synthesis of this compound derivatives is crucial for exploring their biological activities further. Various synthetic routes have been developed to create derivatives with improved efficacy and selectivity.

  • Synthetic Route Example : A common method involves the reaction of 1-methyl-4-phenyl-5,6-dihydropyridin-2(1H)-one with carboxylic acids in the presence of manganese triacetate .

Properties

IUPAC Name

7H-furo[3,2-c]pyridine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-6-3-5-4(1-2-11-5)7(10)8-6/h1-2H,3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUBYOJWTPLBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CO2)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289999
Record name Furo[3,2-c]pyridine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207176-26-8
Record name Furo[3,2-c]pyridine-4,6(5H,7H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207176-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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